シュライケオール 1

概要

説明

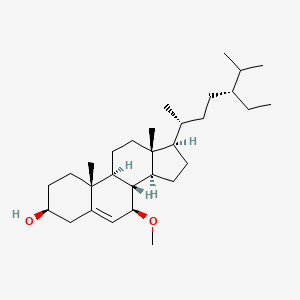

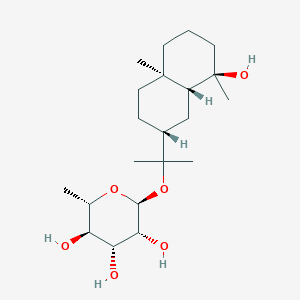

It is a terpenoid that can be isolated from the plant Secamone lanceolata. The molecular weight of Schleicheol 1 is 444.7 g/mol, and its chemical formula is C₃₀H₅₂O₂.

科学的研究の応用

Schleicheol 1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.

Biology: Investigated for its potential biological activities, including antitumor and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its inhibitory activity against certain cancer cell lines.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

作用機序

Target of Action

Schleicheol 1 is a terpenoid that can be isolated from Secamone lanceolata It has been reported to possess inhibitory activity against the sgc-7901 cell line , suggesting potential antitumor activity.

Mode of Action

Its inhibitory effects on the sgc-7901 cell line suggest that it may interact with cellular targets to inhibit cell proliferation or induce cell death

Biochemical Pathways

Given its potential antitumor activity, it may influence pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology .

Result of Action

Its reported inhibitory effects on the sgc-7901 cell line suggest that it may have antitumor activity

生化学分析

Biochemical Properties

Schleicheol 1 plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, Schleicheol 1 inhibits nitric oxide production by interacting with nitric oxide synthase . This interaction is crucial as nitric oxide is a signaling molecule involved in various physiological and pathological processes. Additionally, Schleicheol 1 has been found to interact with other biomolecules, such as cytokines, modulating their activity and contributing to its anti-inflammatory properties.

Cellular Effects

Schleicheol 1 exerts various effects on different cell types and cellular processes. In immune cells, Schleicheol 1 has been observed to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response . In cancer cells, Schleicheol 1 has shown potential anti-proliferative effects by inducing apoptosis and inhibiting cell growth. Furthermore, Schleicheol 1 influences cell signaling pathways, such as the NF-κB pathway, which plays a critical role in regulating immune response and inflammation.

Molecular Mechanism

The molecular mechanism of Schleicheol 1 involves its binding interactions with specific biomolecules. Schleicheol 1 binds to nitric oxide synthase, inhibiting its activity and reducing nitric oxide production . This inhibition is achieved through competitive binding at the enzyme’s active site. Additionally, Schleicheol 1 modulates gene expression by influencing transcription factors, such as NF-κB, leading to altered expression of genes involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Schleicheol 1 have been observed to change over time. Schleicheol 1 exhibits stability under standard laboratory conditions, maintaining its biochemical activity for extended periods. Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies have shown that Schleicheol 1 can have sustained effects on cellular function, including prolonged inhibition of nitric oxide production and modulation of immune response .

Dosage Effects in Animal Models

The effects of Schleicheol 1 vary with different dosages in animal models. At low doses, Schleicheol 1 exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, Schleicheol 1 can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of Schleicheol 1 plateau at a certain dosage, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Schleicheol 1 is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion. Schleicheol 1 also affects metabolic flux, altering the levels of certain metabolites involved in inflammation and immune response .

Transport and Distribution

Within cells and tissues, Schleicheol 1 is transported and distributed through specific transporters and binding proteins. Schleicheol 1 is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, Schleicheol 1 can bind to intracellular proteins, influencing its localization and accumulation. Schleicheol 1 has been found to accumulate in the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

Schleicheol 1 exhibits specific subcellular localization, which affects its activity and function. Schleicheol 1 is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, Schleicheol 1 can translocate to the nucleus, influencing gene expression by modulating transcription factors. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of Schleicheol 1, directing it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Schleicheol 1 can be synthesized through a series of organic reactions involving the precursor compounds. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The specific synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, Schleicheol 1 can be produced using large-scale organic synthesis techniques. This involves the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure the compound’s high purity and yield. The industrial production process is optimized to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions: Schleicheol 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Schleicheol 1.

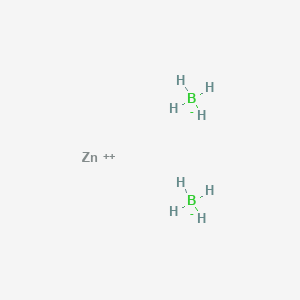

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Schleicheol 1 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

類似化合物との比較

Schleicheol 1 can be compared with other similar compounds, such as:

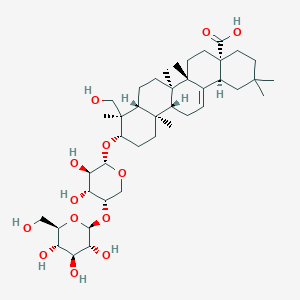

Lupeol: A triterpenoid with similar biological activities, including anti-inflammatory and anticancer properties.

Betulinic Acid: Another triterpenoid known for its antitumor and antiviral activities.

Schleicherastatin 3: A related compound with potential anticancer properties.

Uniqueness: Schleicheol 1 is unique due to its specific molecular structure and its potent inhibitory effects on nitric oxide production. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents .

特性

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJLFLNKMQSUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

256445-66-6 | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 88 °C | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

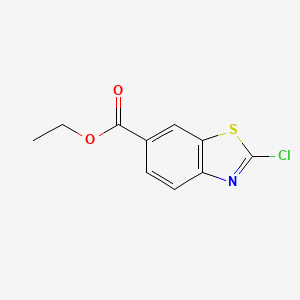

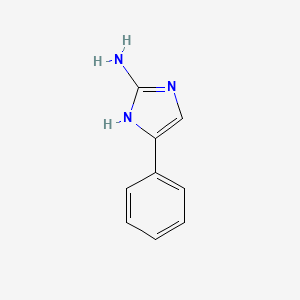

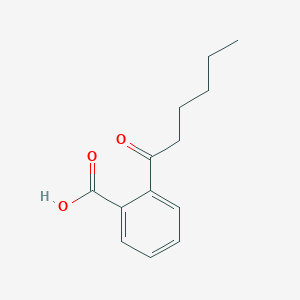

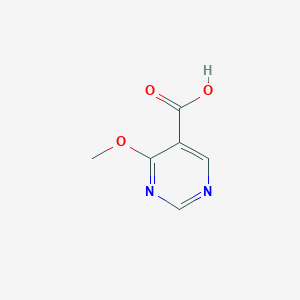

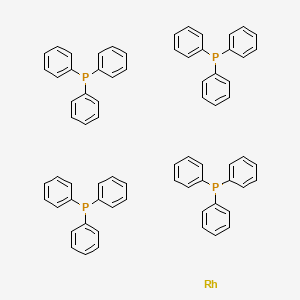

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)

![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)